1,3,6-Tribromonaphthalen-2-ol
Description
1,3,6-Tribromonaphthalen-2-ol is a polybrominated naphthol derivative characterized by bromine substituents at positions 1, 3, and 6 of the naphthalene ring, with a hydroxyl group at position 2. Brominated naphthols are of significant interest in synthetic chemistry due to their utility as intermediates in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing bromine atoms enhance the compound’s stability and influence its reactivity in coupling or substitution reactions .
Properties
IUPAC Name |
1,3,6-tribromonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br3O/c11-6-1-2-7-5(3-6)4-8(12)10(14)9(7)13/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXCVWLUJUMQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1Br)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307807 | |
| Record name | 1,3,6-Tribromo-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-40-7 | |
| Record name | 1,3,6-Tribromo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Tribromo-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Tribromonaphthalen-2-ol typically involves the bromination of naphthalene derivatives. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, and the product is purified through recrystallization or other suitable techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Tribromonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones, or reduced to form corresponding hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenes with reduced bromine content.
Scientific Research Applications
1,3,6-Tribromonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,6-Tribromonaphthalen-2-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group contribute to its reactivity and ability to form complexes with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The number and position of bromine atoms critically impact electronic properties and reactivity. Key comparisons include:
Analysis :
- Electron-withdrawing effects: The three bromine atoms in this compound increase its electrophilicity compared to mono- or di-brominated analogs, making it more reactive in nucleophilic aromatic substitution.
Physical and Chemical Properties
- Solubility: Bromine substituents reduce solubility in polar solvents. 1,6-Dibromonaphthalen-2-ol forms a methanol monosolvate (m.p. 100 K), suggesting moderate polarity . The tribromo analog likely has even lower solubility.
- Thermal stability : Increased bromine content elevates molecular weight and thermal stability. For example, 1,6-dibromo derivatives decompose at ~250°C, while tribromo analogs may exhibit higher thresholds.
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